molecular formula C16H15ClO B047313 4'-Chloro-3-(4-methylphenyl)propiophenone CAS No. 117825-87-3

4'-Chloro-3-(4-methylphenyl)propiophenone

Cat. No.: B047313
CAS No.: 117825-87-3
M. Wt: 258.74 g/mol
InChI Key: BEADJHXZXINEIF-UHFFFAOYSA-N
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Description

4’-Chloro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H15ClO. It is a derivative of propiophenone, characterized by the presence of a chloro group at the 4’ position and a methyl group at the 4 position of the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 4-methylacetophenone as starting materials, with an aluminum chloride catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of 4’-Chloro-3-(4-methylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4’-Chloro-3-(4-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential use in developing pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: Lacks the chloro group, making it less reactive in certain substitution reactions.

    4-Chloropropiophenone: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

4’-Chloro-3-(4-methylphenyl)propiophenone is unique due to the presence of both chloro and methyl groups, which influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern makes it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEADJHXZXINEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644123
Record name 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117825-87-3
Record name 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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